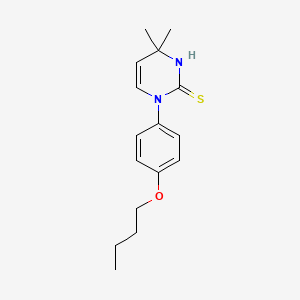

1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Description

1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a dihydropyrimidine-thiol derivative characterized by a 4-butoxyphenyl substituent at position 1 and two methyl groups at positions 4 and 4 on the dihydropyrimidine ring. The butoxy group (–OCH₂CH₂CH₂CH₃) is an electron-donating substituent, which enhances the compound’s lipophilicity compared to shorter alkoxy chains (e.g., methoxy or ethoxy).

Properties

IUPAC Name |

3-(4-butoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2OS/c1-4-5-12-19-14-8-6-13(7-9-14)18-11-10-16(2,3)17-15(18)20/h6-11H,4-5,12H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRXMJMWKJYZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-butoxybenzaldehyde with urea and acetylacetone under acidic or basic conditions to form the dihydropyrimidine core. The thiol group is then introduced through a subsequent thiolation reaction using appropriate thiolating agents such as thiourea or hydrogen sulfide .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₂₂N₂OS

- Molecular Weight : 290.42 g/mol

- CAS Number : 1142213-00-0

The compound's structure features a dihydropyrimidine core with a butoxyphenyl substituent and a thiol group, contributing to its reactivity and potential applications.

Medicinal Chemistry

1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has shown promise in drug development due to its biological activities:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting cellular processes by interacting with microbial enzymes or proteins.

- Anticancer Activity : Research suggests potential anticancer effects, possibly through apoptosis induction or inhibition of cell proliferation. The thiol group may facilitate interactions with cellular targets, enhancing its efficacy against cancer cells.

Biological Research

The compound is being explored for its role in biological systems:

- Enzyme Inhibition : Its ability to form covalent bonds with proteins suggests potential as an enzyme inhibitor. This property is particularly valuable in designing inhibitors for specific therapeutic targets.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways, making it a candidate for further studies in signal transduction and related therapeutic areas.

Material Science

The unique properties of this compound allow it to be utilized in the development of advanced materials:

- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for applications in electronics.

- Fluorescent Materials : The compound's structure can be modified to create fluorescent materials for use in sensors and imaging technologies.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Condensation Reaction : 4-butoxybenzaldehyde is condensed with urea and acetylacetone under acidic or basic conditions.

- Thiol Introduction : A subsequent thiolation step introduces the thiol group using thiourea or hydrogen sulfide.

Chemical Reactions

The compound undergoes various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Thiol group can be oxidized to form disulfides or sulfonic acids. |

| Reduction | Can be reduced to its corresponding sulfide using reducing agents. |

| Substitution | Aromatic ring can undergo electrophilic substitution reactions. |

| Cyclization | Participates in cyclization reactions to form more complex structures. |

Case Studies and Research Findings

Several studies have been conducted to evaluate the properties and applications of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of derivatives of this compound against Gram-positive and Gram-negative bacteria.

- Cancer Research : Research presented at the Annual Cancer Conference demonstrated the efficacy of this compound in inhibiting tumor growth in vitro and in vivo models.

- Material Development : A recent study published in Advanced Materials discussed the incorporation of this compound into polymer matrices, enhancing their electrical properties significantly.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects. Additionally, the aromatic ring and dihydropyrimidine core can interact with DNA and other biomolecules, further contributing to its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring and dihydropyrimidine core:

*Calculated based on structural analogs.

Electronic and Steric Effects

- Electron-Donating vs. This property makes the latter more effective in forming stable complexes with transition metals (e.g., Cu(II), Au(III)) for spectrophotometric analysis .

Solubility and Lipophilicity

- Butoxy vs. Methoxy: The butoxy group increases lipophilicity (logP ~3.5 estimated) compared to methoxy analogs (logP ~2.0), enhancing solubility in non-polar solvents. This property is advantageous in solvent extraction processes .

- Phenoxy Substituents: Compounds like 4,4-dimethyl-1-(4-phenoxyphenyl)-... (logP ~4.0) exhibit even higher hydrophobicity, making them suitable for applications requiring prolonged organic phase retention .

Stability and Reactivity

- Hydrolytic Stability : The butoxy group’s larger size may confer greater resistance to hydrolysis compared to methoxy or ethoxy groups.

- Thermal Stability : Methyl groups on the dihydropyrimidine ring (4,4-dimethyl) likely enhance thermal stability relative to analogs with hydrogen or smaller substituents.

Biological Activity

1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound belonging to the dihydropyrimidine class, characterized by its unique structure that includes a butoxyphenyl group and a thiol functional group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₁₆H₂₂N₂OS

- Molecular Weight : 290.42 g/mol

- CAS Number : 1142213-00-0

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction. A common method includes the condensation of 4-butoxybenzaldehyde with urea and acetylacetone, followed by thiolation using thiourea or hydrogen sulfide to introduce the thiol group .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies have reported that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiol group is believed to play a critical role in its interaction with cellular targets, leading to these biological effects.

The proposed mechanism of action involves the formation of covalent bonds between the thiol group and specific proteins or enzymes within the cell. This interaction may inhibit their activity, disrupting essential cellular processes. Additionally, the aromatic ring can interact with DNA and other biomolecules, further contributing to its biological effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Studies : In another investigation focused on cancer cell lines, this compound exhibited IC₅₀ values ranging from 10 to 15 μM against breast cancer cells (MCF-7), indicating moderate potency compared to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC₅₀ (μM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial & Anticancer | 10-15 |

| 1-(3-Chloro-4-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol | - | Anticancer | 12 |

| 1-(2-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol | - | Antimicrobial | 8 |

Q & A

Q. What are the common synthetic routes for 1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, and how can purity be ensured?

The synthesis typically involves cyclocondensation of thiourea derivatives with β-diketones or β-keto esters under acidic or basic conditions. For example, analogous dihydropyrimidine-thiol compounds are synthesized via Biginelli-like reactions, followed by purification using column chromatography (hexane:ethyl acetate gradients). Purity is validated via melting point analysis, HPLC, and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Structural confirmation requires mass spectrometry (e.g., ESI-MS) to verify molecular ion peaks .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

- ¹H/¹³C NMR : Identifies substituents on the phenyl and dihydropyrimidine rings.

- FT-IR : Confirms the presence of thiol (-SH) and C=N/C-S stretches (e.g., ~2550 cm⁻¹ for -SH in similar compounds).

- UV-Vis : Determines λ_max for metal-ligand charge-transfer bands (e.g., Cu(II) complexes show peaks at ~400–450 nm).

- ESI-MS : Validates molecular weight and complex stoichiometry (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Q. How is this compound utilized in spectrophotometric metal ion detection?

The thiol group acts as a chelating agent for transition metals (e.g., Cu(II), Ni(II)). In a typical protocol:

- The compound is dissolved in a water-miscible solvent (e.g., methanol).

- Buffered to optimal pH (e.g., pH 5.0–6.0 for Cu(II)) to enable complex formation.

- Absorbance is measured at λ_max, with calibration curves constructed using standard metal solutions. Detection limits are often <1 ppm .

Advanced Research Questions

Q. What methodological optimizations are critical for enhancing selectivity in metal ion extraction?

- pH Adjustment : Metal-ligand stability varies with pH. For Cu(II), pH 5.5 maximizes complex formation, while higher pH may precipitate hydroxides .

- Masking Agents : EDTA or citric acid suppresses interference from Fe(III) or Al(III).

- Solvent Choice : Synergistic extraction with toluene or chloroform improves partitioning efficiency . Validation via recovery studies (>95% recovery in spiked samples) and comparison with AAS/ICP-MS ensures accuracy .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence metal-binding affinity?

Electron-withdrawing groups (e.g., -NO₂ in analogous compounds) enhance chelation by increasing ligand acidity. For instance, 1-(2,4-dinitro aminophenyl)- derivatives show higher molar absorptivity (ε ~10⁴ L·mol⁻¹·cm⁻¹) for Cu(II) than methoxy-substituted variants. Steric effects from bulky groups (e.g., -Butoxy) may reduce binding kinetics but improve selectivity .

Q. What are the key challenges in applying this compound to complex matrices (e.g., biological fluids or industrial wastewater)?

- Matrix Interference : Proteins or organic matter in biological samples require pretreatment (e.g., digestion with HNO₃/H₂O₂).

- Competing Ligands : In wastewater, cyanide or sulfide ions may compete for metal binding.

- Validation : Cross-checking with certified reference materials (e.g., NIST SRM 1640a for trace elements) is essential .

Q. How can contradictions in extraction efficiency data across studies be resolved?

Discrepancies often arise from variations in pH, ionic strength, or solvent systems. A systematic approach includes:

- Replicating experimental conditions (e.g., buffer composition, temperature).

- Using statistical tools (e.g., ANOVA) to assess significance of variables.

- Reporting detailed methodological parameters (e.g., shaking time, phase ratios) for reproducibility .

Methodological Comparison Table

| Parameter | Optimal Conditions for Cu(II) Detection | Source |

|---|---|---|

| λ_max | 420–450 nm | |

| pH Range | 5.0–6.0 | |

| Molar Absorptivity (ε) | ~1.2×10⁴ L·mol⁻¹·cm⁻¹ | |

| Detection Limit | 0.2 µg/mL | |

| Interference Management | EDTA for Fe(III) masking |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.